molecular formula C22H21N5O2 B11199925 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide

Cat. No.: B11199925
M. Wt: 387.4 g/mol
InChI Key: NXSCFLFMRNPYOG-UHFFFAOYSA-N
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Description

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-PYRIDINYLMETHYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-PYRIDINYLMETHYL)-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This method allows for the efficient synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to form benzofuro[3,2-b]pyridines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-PYRIDINYLMETHYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-PYRIDINYLMETHYL)-3-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-PYRIDINYLMETHYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-PYRIDINYLMETHYL)-3-PIPERIDINECARBOXAMIDE can be compared with other benzofuro[3,2-d]pyrimidine derivatives and related compounds. Similar compounds include:

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide

InChI

InChI=1S/C22H21N5O2/c28-22(24-12-15-7-9-23-10-8-15)16-4-3-11-27(13-16)21-20-19(25-14-26-21)17-5-1-2-6-18(17)29-20/h1-2,5-10,14,16H,3-4,11-13H2,(H,24,28)

InChI Key

NXSCFLFMRNPYOG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NCC5=CC=NC=C5

Origin of Product

United States

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